molecular formula C9H9N5 B15070716 N''-Quinazolin-2-ylguanidine CAS No. 102331-12-4

N''-Quinazolin-2-ylguanidine

Katalognummer: B15070716
CAS-Nummer: 102331-12-4
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: MELYYJJKRWTTNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinazolin-2-yl)guanidine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-(Quinazolin-2-yl)guanidine consists of a quinazoline ring system attached to a guanidine moiety, which imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Quinazolin-2-yl)guanidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring system.

Industrial Production Methods: Industrial production of 1-(Quinazolin-2-yl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and guanidine introduction steps. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Quinazolin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Eigenschaften

CAS-Nummer

102331-12-4

Molekularformel

C9H9N5

Molekulargewicht

187.20 g/mol

IUPAC-Name

2-quinazolin-2-ylguanidine

InChI

InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14)

InChI-Schlüssel

MELYYJJKRWTTNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.